molecular formula C9H7N3O B060760 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile CAS No. 165615-88-3

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile

Cat. No.: B060760
CAS No.: 165615-88-3
M. Wt: 173.17 g/mol
InChI Key: QJVUMGLDWJODDO-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile: is an organic compound that belongs to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile typically involves the condensation of o-phenylenediamine with a suitable nitrile derivative under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with cyanoacetic acid in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have been explored as potential drugs for treating various diseases, including infections and cancer. The nitrile group in the compound can be further modified to enhance its pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The nitrile group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(1H-Benzimidazol-2-yl)acetonitrile
  • 2-(2-Oxo-1,2-dihydro-3H-benzimidazol-5-yl)acetonitrile
  • 2-(2-Oxo-1,3-dihydrobenzimidazol-6-yl)acetonitrile

Comparison: 2-(2-Oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile is unique due to the position of the nitrile group and the specific substitution pattern on the benzimidazole ring. This structural uniqueness can result in different reactivity and biological activity compared to other similar compounds. For example, the position of the nitrile group can influence the compound’s ability to interact with enzymes and receptors, potentially leading to different pharmacological effects.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVUMGLDWJODDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC#N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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